molecular formula C8H14Cl2N6 B2605585 N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride CAS No. 1235441-22-1

N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride

Cat. No.: B2605585
CAS No.: 1235441-22-1
M. Wt: 265.14
InChI Key: FFIRVCAHXKJFGC-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride is a triazolopyrimidine derivative characterized by a 5-methyl group on the pyrimidine ring and a 2-aminoethylamine substituent at the 7-position. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations. Triazolopyrimidines are a versatile scaffold in medicinal chemistry, with applications ranging from antimalarial and anticancer agents to anti-inflammatory therapeutics .

This article provides a comprehensive comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, synthetic routes, and biological activities.

Properties

IUPAC Name

N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6.2ClH/c1-6-4-7(10-3-2-9)14-8(13-6)11-5-12-14;;/h4-5,10H,2-3,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIRVCAHXKJFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-22-1
Record name N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This multicomponent reaction is carried out under controlled conditions to ensure the regioselective formation of the desired triazolopyrimidine scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens. Additionally, it can bind to receptors, modulating signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Triazolopyrimidine derivatives are often modified at the 2-, 5-, and 7-positions to optimize bioactivity. Below is a comparative analysis of key substituents:

Compound Name / ID Substituents (Position) Key Structural Features Biological Activity / Target
Target Compound 5-Me (pyrimidine), 7-NH(CH₂)₂NH₂·2HCl Aminoethyl group enhances solubility; dihydrochloride salt Potential CNS or antimicrobial applications*
DSM265 () 2-(1,1-difluoroethyl), 7-SF5-phenyl Fluorinated groups improve lipophilicity Antimalarial (DHODH inhibitor)
Cevipabulin () 5-Cl, 7-trifluoropropan-2-yl Chloro and trifluoromethyl enhance binding Anticancer (microtubule stabilizer)
Compound 97 () 2-(2-aminoethyl), 7-4-Cl-phenyl Aminoethyl and chlorophenyl combination Antimalarial lead
Compound 44 () 2-CF₃, 7-SF5-phenyl Trifluoromethyl and pentafluorosulfanyl High Plasmodium inhibition

Key Observations :

  • Fluorinated groups (e.g., CF₃, SF5) increase metabolic stability and target affinity, as seen in DSM265 and Compound 44 .
  • Aminoethyl substituents (target compound, Compound 97) improve solubility but may reduce membrane permeability compared to hydrophobic groups .
  • Chlorophenyl moieties (Compound 97) enhance interactions with aromatic residues in enzyme binding pockets .

Physicochemical Properties

A comparison of molecular weight, solubility, and acid dissociation constants (pKa) highlights formulation challenges:

Compound Name / ID Molecular Weight (g/mol) Solubility (Salt vs. Free Base) Predicted pKa
Target Compound 297.2 (dihydrochloride) High (salt form) 2.96 (base)*
N-(2-ethylphenyl) analog () 253.3 Low (free base) 2.96
DSM265 () 428.3 Moderate (free base) ~3.5 (est.)
Compound 95 () 318.8 Low (free base) 3.2

Notes:

  • The dihydrochloride form of the target compound significantly improves solubility compared to free base analogs like the N-(2-ethylphenyl) derivative .
  • Fluorinated compounds (e.g., DSM265) exhibit moderate solubility due to balanced lipophilicity .

Yield Comparison :

  • Simple substituents (e.g., methyl, ethyl) yield 50–90% .
  • Bulky or fluorinated groups (e.g., DSM430) reduce yields to 20–40% .

Biological Activity

N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.

  • Chemical Name : this compound
  • CAS Number : 15421-84-8
  • Molecular Formula : C10H15N5·2HCl
  • Molecular Weight : 205.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity :
    • The compound has been shown to exhibit significant antibacterial properties against multidrug-resistant (MDR) bacterial strains. Studies indicate that it acts by inhibiting cell wall biosynthesis and may target DNA gyrase, a crucial enzyme for bacterial replication .
    • The Minimum Inhibitory Concentration (MIC) values for this compound against various strains of bacteria are promising, often falling within the range of 0.25–2.0 μg/mL .
  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. The specific mechanisms may involve the modulation of metabolic pathways crucial for tumor growth .

Antibacterial Activity

A recent study synthesized a series of [1,2,4]-triazole derivatives and evaluated their antimicrobial activity. The results indicated that compounds similar to this compound demonstrated significant antibacterial effects against resistant strains like Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). The most active derivatives showed high selectivity indices, indicating a favorable safety profile .

CompoundTarget BacteriaMIC (μg/mL)Selectivity Index
3cMRSA0.25High
9dK. pneumoniae0.50High

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of triazolo-pyrimidines exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the disruption of key cellular processes essential for cancer cell survival .

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15Inhibition of cell cycle progression
HeLa (Cervical)20Induction of apoptosis

Q & A

Basic: What are the standard synthetic protocols for preparing N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride?

Methodological Answer:
The synthesis typically involves nucleophilic substitution of a halogenated triazolopyrimidine precursor (e.g., 7-chloro-5-methyl-triazolopyrimidine) with 1,2-diaminoethane under reflux in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or ethanol. Reaction monitoring via TLC and purification by column chromatography (15–20% EtOAc/hexane gradients) is standard. Final hydrochlorination is achieved using HCl gas or aqueous HCl in methanol . Yields range from 20–30% due to competing side reactions; optimizing stoichiometry and temperature improves efficiency.

Basic: How is structural characterization of this compound performed to confirm purity and identity?

Methodological Answer:
Characterization combines:

  • 1H/13C NMR : Key signals include the triazolopyrimidine proton (δ 6.3–6.7 ppm, singlet) and ethylenediamine NH2/CH2 groups (δ 2.6–3.1 ppm). Exchangeable NH protons appear as broad singlets (δ 7.9–10.1 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 254–362 [M+H]+) confirm molecular weight .
  • HPLC-PDA : Purity >95% is validated using C18 columns with acetonitrile/water gradients (0.1% TFA).

Advanced: How can synthetic protocols be optimized to address low yields and impurity formation (e.g., DSM430)?

Methodological Answer:
Low yields often stem from incomplete substitution or byproduct formation. Strategies include:

  • Additive Use : Catalysts like TMDP (tetramethylenediamine phosphonate) in water/ethanol mixtures enhance reaction rates and yields (e.g., 63% improvement in analogous syntheses) .
  • Impurity Control : DSM430-like impurities arise from raw material contaminants (e.g., fluorinated aniline derivatives). Purify starting materials via recrystallization or distillation. Monitor intermediates via LC-MS and employ orthogonal purification (e.g., preparative HPLC) .

Advanced: How do researchers resolve contradictions in biological activity data across in vitro vs. in vivo assays?

Methodological Answer:
Discrepancies may arise from metabolic instability or off-target effects. A stepwise approach includes:

  • Metabolite Identification : Use LC-HRMS to detect in vivo metabolites (e.g., oxidative deamination products). Compare with in vitro stability assays in liver microsomes .
  • Target Engagement Studies : Confirm mechanism via enzymatic assays (e.g., Plasmodium falciparum dihydroorotate dehydrogenase inhibition for antimalarial activity) and cellular thermal shift assays (CETSA) .
  • Pharmacokinetic Profiling : Assess bioavailability, plasma half-life, and tissue distribution in rodent models to correlate in vitro potency with in vivo efficacy .

Basic: What in vitro models are used for initial biological screening of this compound?

Methodological Answer:

  • Antimalarial : PfDHDH enzyme inhibition assays (IC50 determination) and Plasmodium lactate dehydrogenase (pLDH) activity in parasite cultures .
  • Anticancer : Tubulin polymerization assays and cytotoxicity screens (e.g., NCI-60 cell panel) .
  • Enzymatic Inhibition : Custom kinase or dehydrogenase panels to identify off-target effects .

Advanced: How is structure-activity relationship (SAR) analysis conducted to improve target affinity?

Methodological Answer:
SAR studies focus on substituent modifications:

  • Triazolopyrimidine Core : Methyl at C5 enhances metabolic stability; trifluoromethyl at C2 improves target binding .
  • Aryl/Amine Side Chains : Para-substituted aryl groups (e.g., SF5, CF3) increase lipophilicity and target engagement. Ethylenediamine derivatives balance solubility and potency .
  • Computational Modeling : Docking studies (e.g., Glide SP) predict binding poses in PfDHDH or tubulin active sites. Free energy perturbation (FEP) calculations guide substituent optimization .

Advanced: What computational tools validate the compound’s mechanism of action and resistance profile?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., PfDHDH) to assess binding stability and resistance mutations (e.g., A272D in PfDHDH) .
  • QSAR Models : Train models on antimalarial/anticancer activity datasets to predict novel analogs .
  • Resistance Prediction : Use machine learning (e.g., random forests) on genomic data to identify mutation hotspots impacting efficacy .

Basic: What pharmacokinetic parameters are critical for preclinical development?

Methodological Answer:

  • ADME Profiling :
    • Absorption : Caco-2 permeability assays (Papp >1×10⁻⁶ cm/s).
    • Metabolism : CYP450 inhibition/induction assays (e.g., CYP3A4, 2D6).
    • Elimination : Microsomal stability (t1/2 >30 min) and renal clearance studies .
  • Plasma Protein Binding : Equilibrium dialysis (e.g., >90% binding reduces free drug availability) .

Advanced: How are formulation challenges addressed (e.g., poor aqueous solubility)?

Methodological Answer:

  • Salt Formation : Dihydrochloride salts improve solubility (e.g., 5–10 mg/mL in water vs. <1 mg/mL for free base) .
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability and reduce dosing frequency .
  • Co-crystallization : With co-formers (e.g., succinic acid) to stabilize the amorphous phase and enhance dissolution rates .

Advanced: What strategies mitigate off-target toxicity in lead optimization?

Methodological Answer:

  • Selectivity Screening : Profile against >100 kinases/GPCRs to identify promiscuous binding.
  • Prodrug Design : Mask amine groups with cleavable linkers (e.g., esterase-sensitive moieties) to reduce non-specific interactions .
  • Toxicogenomics : RNA-seq of treated hepatocytes/kidney cells to predict organ-specific toxicity pathways .

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